molecular formula C24H26N4O6S B5433236 METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B5433236
M. Wt: 498.6 g/mol
InChI Key: NGCGPGKBUHNOSL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, thiazole derivatives, and methoxy-substituted benzaldehydes. The key steps may involve:

    Condensation Reactions: To form the core thiazolopyrimidine structure.

    Cyclization Reactions: To introduce the pyrazole ring.

    Methoxylation: To add methoxy groups to the phenyl ring.

    Esterification: To introduce the methyl ester group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar compounds to METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications. Examples include:

    Thiazolopyrimidine A: With different substituents on the pyrazole ring.

    Thiazolopyrimidine B: With different substituents on the phenyl ring.

    Thiazolopyrimidine C: With different ester groups.

Properties

IUPAC Name

methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-12-19(23(30)34-7)20(15-11-25-27(3)13(15)2)28-22(29)18(35-24(28)26-12)10-14-8-16(31-4)21(33-6)17(9-14)32-5/h8-11,20H,1-7H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCGPGKBUHNOSL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.